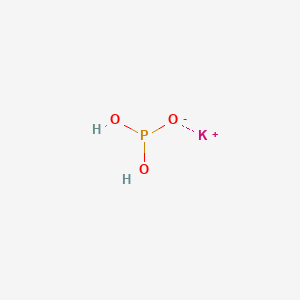
Monopotassium phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopotassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and is commonly used in agriculture as a fertilizer and fungicide. The compound is known for its ability to enhance plant resistance to diseases and stress, promoting healthy root development and overall plant growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monopotassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate. The reaction involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate while stirring. The reaction mixture is then filtered to obtain the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
- Feeding soft water into a reactor.
- Adding phosphorous acid while stirring.
- Charging potassium carbonate after the complete dissolution of phosphorous acid.
- Filtering the reaction mixture to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Monopotassium phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It can be reduced to form phosphine gas.
Substitution: It can react with bases to form different phosphite salts.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Reacts with bases like sodium hydroxide.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Phosphine gas.
Substitution: Various phosphite salts.
Aplicaciones Científicas De Investigación
Monopotassium phosphite has a wide range of applications in scientific research, including:
Agriculture: Used as a fertilizer and fungicide to enhance plant growth and resistance to diseases
Chemistry: Used in the synthesis of other phosphite compounds and as a reagent in various chemical reactions.
Biology: Studied for its role in plant physiology and its effects on plant metabolism.
Medicine: Investigated for its potential use in drug formulations and as a nutrient supplement.
Industry: Used in the production of other chemicals and as a component in various industrial processes.
Mecanismo De Acción
Monopotassium phosphite exerts its effects through several mechanisms:
Absorption and Mobility: It is highly mobile and can be easily absorbed by plant leaves and roots, moving throughout the plant via xylem and phloem.
Induction of Plant Defense Mechanisms: It stimulates plant defense mechanisms, inducing hypersensitivity reactions and aggregating phenylpropanoid biosynthetic enzymes to inhibit pathogen development.
Nutrient Supply: Provides essential nutrients like potassium and phosphorus, which are crucial for plant growth and development.
Comparación Con Compuestos Similares
Monopotassium phosphate (KH₂PO₄): Used as a fertilizer, food additive, and buffering agent.
Dipotassium phosphate (K₂HPO₄): Used in similar applications as monopotassium phosphate.
Potassium dihydrogen phosphate (KH₂PO₄): Another form of potassium phosphate used in agriculture and industry.
Uniqueness of Monopotassium Phosphite: this compound is unique due to its dual role as a fertilizer and fungicide. Unlike monopotassium phosphate, which primarily serves as a nutrient source, this compound also enhances plant resistance to diseases and stress .
Propiedades
Fórmula molecular |
H2KO3P |
|---|---|
Peso molecular |
120.086 g/mol |
Nombre IUPAC |
potassium;dihydrogen phosphite |
InChI |
InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 |
Clave InChI |
BZHCGFBZBPVRFE-UHFFFAOYSA-N |
SMILES canónico |
OP(O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)



![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)


![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)

![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)

